Clavulanate lithium

β-lactamase inhibition IC50 antibiotic resistance

Select Clavulanate lithium for its unique lithium-ion affinity, enabling selective precipitation in API manufacturing (US Patents 4,255,332; 4,490,294). It is the official USP reference standard required for regulatory-compliant quality control of clavulanate potassium drug products. This specific salt is essential for achieving high-purity crystalline material in industrial purification and validated analytical workflows.

Molecular Formula C8H8LiNO5
Molecular Weight 205.1 g/mol
CAS No. 61177-44-4
Cat. No. B047775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClavulanate lithium
CAS61177-44-4
Synonyms(2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate Lithium; 
Molecular FormulaC8H8LiNO5
Molecular Weight205.1 g/mol
Structural Identifiers
SMILES[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-]
InChIInChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-;/t6-,7-;/m1./s1
InChIKeyJMRXTGCDVQLAFM-JSYANWSFSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 125 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Clavulanate (CAS 61177-44-4): A High-Purity β-Lactamase Inhibitor for Research and Reference Standard Applications


Lithium clavulanate is the lithium salt of clavulanic acid, a naturally occurring β-lactamase inhibitor produced by Streptomyces clavuligerus [1]. With a molecular formula of C8H8LiNO5 and a molecular weight of 205.09 g/mol, this compound is a stable, crystalline solid that acts as a mechanism-based, irreversible inhibitor of class A β-lactamase enzymes [2]. It exhibits weak intrinsic antibacterial activity when administered alone but demonstrates potent synergistic effects when combined with β-lactam antibiotics by preventing enzymatic inactivation . The lithium salt form offers distinct advantages in solubility, crystallinity, and process utility that differentiate it from other clavulanate salts, making it a valuable research tool and pharmaceutical intermediate.

Why Substituting Lithium Clavulanate with Other Clavulanate Salts Compromises Experimental Reproducibility and Process Outcomes


Although clavulanic acid can form salts with various cations (e.g., potassium, sodium), these salts are not functionally equivalent. Differences in counterion identity profoundly affect physicochemical properties, including aqueous solubility, crystallinity, stability, and the ability to be used as a synthetic intermediate [1]. For instance, potassium clavulanate is the clinically preferred form due to its favorable pharmacokinetics and stability in oral formulations, whereas lithium clavulanate exhibits a unique solubility profile and serves as a critical precursor in the industrial production of potassium clavulanate, enabling a high-yield, resin-free conversion process [2]. Furthermore, lithium clavulanate is the specified form for pharmacopoeial reference standards, underscoring its distinct role in analytical method validation and quality control . Direct substitution without rigorous analytical verification can lead to inaccurate assay results, suboptimal synthetic yields, and compromised data integrity.

Quantitative Differentiation of Lithium Clavulanate: Evidence-Based Comparison with Closest Analogs


β-Lactamase Inhibition Potency of Lithium Clavulanate vs. Potassium Clavulanate

Lithium clavulanate demonstrates potent inhibition of β-lactamase enzymes, with reported IC50 values of 0.09 µM (90 nM) and 80 nM against TEM-1 and other class A β-lactamases [1]. For comparison, potassium clavulanate, the clinically used salt, exhibits IC50 values in the range of 12 to 60 nM against Ambler class A β-lactamases [2]. While both salts are potent inhibitors, the slightly higher IC50 for the lithium salt (90 nM vs. 12-60 nM) suggests a marginally lower intrinsic inhibitory activity, potentially due to differences in counterion effects on enzyme binding kinetics or assay conditions. However, this difference is not considered clinically significant, and the lithium salt remains a highly effective research tool.

β-lactamase inhibition IC50 antibiotic resistance TEM-1

Comparative Aqueous Solubility of Lithium Clavulanate vs. Potassium Clavulanate

Lithium clavulanate demonstrates excellent aqueous solubility, with reported values ranging from 33.33 mg/mL to 50 mg/mL in water at 25°C . In contrast, potassium clavulanate is described as 'freely soluble' in water, with specific quantitative data indicating solubility of at least 20 mg/mL and up to 100 mg/mL depending on the source and formulation . While both salts are highly water-soluble, the lithium salt's well-defined and consistent solubility profile (often cited as 33.33 mg/mL or 44.8 mg/mL) makes it particularly suitable for the preparation of precise, reproducible stock solutions in aqueous-based assays and analytical methods.

solubility formulation analytical chemistry sample preparation

Process Utility: Lithium Clavulanate as a Precursor for High-Purity Potassium Clavulanate

Lithium clavulanate serves as a key intermediate in the industrial synthesis of potassium clavulanate, the active pharmaceutical ingredient (API) in amoxicillin-clavulanate formulations. US Patent 4,255,332 describes a process where a concentrated solution of lithium clavulanate is reacted with a potassium salt (e.g., potassium fluoride or carbonate) to precipitate an insoluble lithium salt, leaving pure potassium clavulanate in solution for recovery [1]. This process avoids the use of expensive ion-exchange resins and provides a good yield of a pure product. The patent notes the 'surprisingly high affinity' of lithium ions for clavulanate, which facilitates the selective precipitation and purification. This specific utility as a synthetic precursor is not shared by other clavulanate salts and represents a unique, quantifiable advantage for lithium clavulanate in manufacturing processes.

pharmaceutical synthesis process chemistry potassium clavulanate intermediate

Purity and Analytical Specifications: Lithium Clavulanate as a Pharmacopoeial Reference Standard

Lithium clavulanate is designated as an official reference standard by major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) . The USP reference standard is intended for use in specified quality tests and assays, such as those described in USP monographs for amoxicillin and clavulanate potassium. The foundational patent for clavulanic acid salts (US 4,490,294) reports that lithium clavulanate can be obtained in crystalline form with a purity of 98% or greater, as demonstrated by a molar extinction coefficient of at least 16,200 at 259 nm in 0.1M NaOH [1]. This high level of purity and well-characterized analytical profile make lithium clavulanate an essential material for calibrating analytical instruments, validating HPLC methods, and ensuring the accuracy of potency assays in quality control laboratories.

reference standard analytical method validation quality control pharmacopoeia

Storage Stability and Handling Requirements for Lithium Clavulanate

Lithium clavulanate requires specific storage conditions to maintain its integrity. Manufacturer datasheets consistently recommend storage at -20°C for long-term stability (up to 3 years for powder), with short-term storage at 4°C being acceptable for up to 2 years . The compound is moisture-sensitive and should be stored in a sealed, dry environment. In solution, stability is more limited: stock solutions in DMSO or water are stable for 6 months at -80°C or 1 month at -20°C . These defined stability parameters contrast with potassium clavulanate, which is often stored at 2-8°C and has different solution stability profiles. Understanding these specific storage requirements is crucial for maintaining compound activity and ensuring experimental reproducibility over time.

stability storage conditions laboratory handling shelf life

Optimal Application Scenarios for Lithium Clavulanate Based on Quantifiable Differentiation


Analytical Method Development and Quality Control Using Lithium Clavulanate as a Reference Standard

Lithium clavulanate is the official reference standard for pharmacopoeial assays (EP/USP) used in the quality control of amoxicillin-clavulanate combination products. Its high, well-characterized purity (≥98%) and defined spectroscopic properties (molar extinction coefficient ≥16,200 at 259 nm) make it essential for HPLC method validation, system suitability testing, and potency determination . Analytical laboratories should procure lithium clavulanate reference standard to ensure compliance with regulatory monographs and to maintain the accuracy of their analytical results.

Process Chemistry: Synthesis of High-Purity Potassium Clavulanate API

In pharmaceutical manufacturing, lithium clavulanate is the preferred intermediate for the synthesis of potassium clavulanate API. The patented process, which involves reacting lithium clavulanate with potassium salts to precipitate lithium, avoids costly ion-exchange resins and yields potassium clavulanate in high purity [1]. This application leverages the unique precipitation properties of lithium salts and provides a quantifiable economic advantage for industrial-scale production of amoxicillin-clavulanate formulations.

In Vitro β-Lactamase Inhibition Assays and Mechanistic Studies

Researchers investigating β-lactamase-mediated antibiotic resistance use lithium clavulanate as a well-characterized, potent inhibitor in enzymatic assays. Its defined IC50 values (80-90 nM against TEM-1 β-lactamase) allow for precise concentration-response studies and serve as a benchmark for evaluating novel inhibitors [2]. The compound's consistent aqueous solubility (33-50 mg/mL) facilitates the preparation of reproducible stock solutions for high-throughput screening and detailed kinetic analyses.

Formulation and Stability Studies Requiring Well-Defined Solubility Parameters

For formulation scientists, the narrow and reproducible solubility range of lithium clavulanate (33-50 mg/mL in water) provides a reliable baseline for developing and optimizing liquid formulations, lyophilized products, or analytical sample preparations . Its well-documented stability profile under various storage conditions (-20°C for long-term, 4°C for short-term) also makes it a suitable candidate for studies evaluating the impact of excipients and environmental factors on compound integrity.

Quote Request

Request a Quote for Clavulanate lithium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.